molecular formula C26H19Br2N3 B287915 N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine

N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine

Katalognummer B287915
Molekulargewicht: 533.3 g/mol
InChI-Schlüssel: AAZBZKUCGFWNOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine, also known as BBP-589, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BBP-589 belongs to the family of benzimidazole-based compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Wirkmechanismus

The exact mechanism of action of N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine is not fully understood. However, it has been proposed that N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine exerts its antitumor activity by inhibiting the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral activities, N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine is its potent antitumor activity against a wide range of cancer cell lines. N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has also been shown to possess antiviral and anti-inflammatory effects, which make it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine in lab experiments. For example, N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. In addition, N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions that could be pursued in the study of N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine. One possible direction is to investigate the mechanism of action of N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine in more detail, in order to gain a better understanding of how it exerts its antitumor, antiviral, and anti-inflammatory effects. Another possible direction is to explore the therapeutic potential of N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine in animal models of cancer and viral infections. Furthermore, it may be possible to modify the structure of N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine in order to improve its solubility and reduce its cytotoxic effects on normal cells. Overall, N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine is a promising candidate for the development of new drugs with potential applications in the field of medicinal chemistry.

Synthesemethoden

N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine can be synthesized using a multistep process that involves the reaction of 4-bromobenzylamine with 4-bromo-1,2-phenylenediamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-bromo-4-nitrophenylboronic acid in the presence of a palladium catalyst to yield N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has also been shown to possess antiviral activity against hepatitis B virus and human immunodeficiency virus (HIV). In addition, N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Eigenschaften

Produktname

N-(4-bromobenzyl)-N-{2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]phenyl}amine

Molekularformel

C26H19Br2N3

Molekulargewicht

533.3 g/mol

IUPAC-Name

2-[2-(4-bromophenyl)benzimidazol-1-yl]-N-[(4-bromophenyl)methyl]aniline

InChI

InChI=1S/C26H19Br2N3/c27-20-13-9-18(10-14-20)17-29-22-5-1-3-7-24(22)31-25-8-4-2-6-23(25)30-26(31)19-11-15-21(28)16-12-19/h1-16,29H,17H2

InChI-Schlüssel

AAZBZKUCGFWNOQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=CC=C3NCC4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Kanonische SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=CC=C3NCC4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.